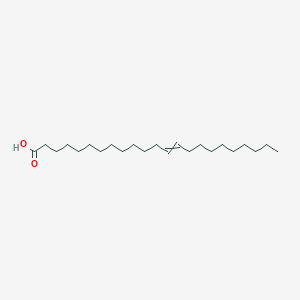
Tricos-13-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricos-13-enoic acid: is a long-chain monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a double bond at the 13th carbon position from the carboxyl end. This compound is part of a broader class of very long-chain fatty acids, which are known for their significant roles in various biological and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricos-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter-chain fatty acids using specific enzymes or chemical catalysts. For instance, the elongation of oleic acid (C18:1) can be achieved through a series of reactions involving the addition of carbon units .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tricos-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be hydrogenated to produce tricosanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Tricosanoic acid.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tricos-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mecanismo De Acción
The mechanism of action of tricos-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways affected by this compound are crucial for maintaining cellular homeostasis and energy balance .
Comparación Con Compuestos Similares
Erucic acid (C221): Similar in structure but with one less carbon atom.
Nervonic acid (C241): Similar but with one additional carbon atom.
Oleic acid (C181): A shorter-chain monounsaturated fatty acid.
Uniqueness: Tricos-13-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized industrial applications and scientific research .
Propiedades
Número CAS |
675839-95-9 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
tricos-13-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25) |
Clave InChI |
BYQYZXKPHGFZCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


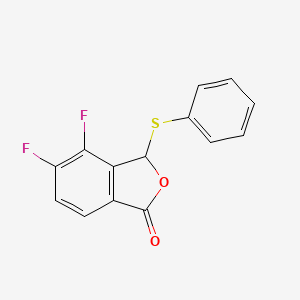
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
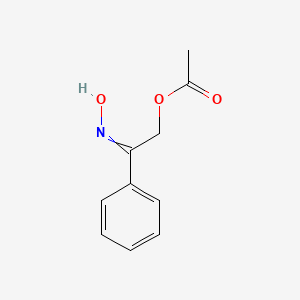
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
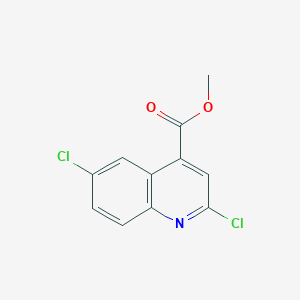
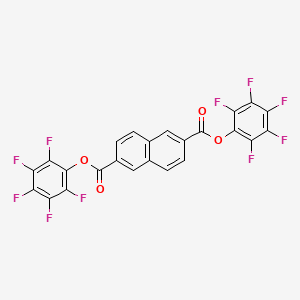
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
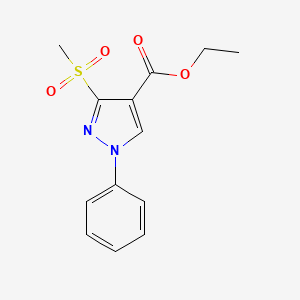
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
